4-(2-Pyridin-4-yl-ethylcarbamoyl)-butyric acid
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Overview
Description
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID is a chemical compound with the molecular formula C12H16N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID typically involves the reaction of 4-pyridylethylamine with a suitable keto acid. One common method is the condensation reaction between 4-pyridylethylamine and 5-oxopentanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydroxy derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID involves its interaction with specific molecular targets. The pyridine ring can bind to receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxopentanoic acid: Shares the oxopentanoic acid structure but lacks the pyridine ring.
4-Pyridylethylamine: Contains the pyridine ring but lacks the oxopentanoic acid moiety.
Uniqueness
5-OXO-5-{[2-(4-PYRIDYL)ETHYL]AMINO}PENTANOIC ACID is unique due to the combination of the pyridine ring and the oxopentanoic acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-oxo-5-(2-pyridin-4-ylethylamino)pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(2-1-3-12(16)17)14-9-6-10-4-7-13-8-5-10/h4-5,7-8H,1-3,6,9H2,(H,14,15)(H,16,17) |
InChI Key |
BDKQLLUKXHCLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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